3-(4-chlorobenzenesulfonyl)-1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine
CAS No.: 1706138-32-0
Cat. No.: VC11812659
Molecular Formula: C22H19ClFNO4S2
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706138-32-0 |
|---|---|
| Molecular Formula | C22H19ClFNO4S2 |
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-1-[4-(4-fluorophenyl)phenyl]sulfonylpyrrolidine |
| Standard InChI | InChI=1S/C22H19ClFNO4S2/c23-18-5-11-20(12-6-18)30(26,27)22-13-14-25(15-22)31(28,29)21-9-3-17(4-10-21)16-1-7-19(24)8-2-16/h1-12,22H,13-15H2 |
| Standard InChI Key | ZHRXYDYTDWUKPO-UHFFFAOYSA-N |
| SMILES | C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Introduction
The compound 3-(4-chlorobenzenesulfonyl)-1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine is a complex organic molecule that incorporates multiple functional groups, including sulfonyl groups and a pyrrolidine ring. This compound is likely of interest in pharmaceutical or chemical research due to its potential biological activity and structural complexity.
Synthesis and Preparation
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine would typically involve a multi-step process. This might include:
-
Preparation of Starting Materials: The synthesis begins with the preparation of the necessary sulfonyl chlorides, such as 4-chlorobenzenesulfonyl chloride and the sulfonyl chloride derived from 4'-fluoro-[1,1'-biphenyl]-4-yl.
-
Reaction with Pyrrolidine: The pyrrolidine ring is then reacted with these sulfonyl chlorides in a controlled environment to form the desired compound. This step requires careful selection of reaction conditions to ensure high yield and purity.
Research Findings and Future Directions
While specific research findings on this compound are not available, studies on related compounds suggest that modifications to the sulfonyl groups can significantly impact biological activity. Future research should focus on synthesizing analogs with varying substituents to explore structure-activity relationships (SARs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume